4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide 4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide
Brand Name: Vulcanchem
CAS No.: 263157-71-7
VCID: VC3841418
InChI: InChI=1S/C15H14ClN3O4/c1-8-5-11(6-9(2)14(8)16)23-13-4-3-10(15(17)18-20)7-12(13)19(21)22/h3-7,20H,1-2H3,(H2,17,18)
SMILES: CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-]
Molecular Formula: C15H14ClN3O4
Molecular Weight: 335.74 g/mol

4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide

CAS No.: 263157-71-7

Cat. No.: VC3841418

Molecular Formula: C15H14ClN3O4

Molecular Weight: 335.74 g/mol

* For research use only. Not for human or veterinary use.

4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide - 263157-71-7

Specification

CAS No. 263157-71-7
Molecular Formula C15H14ClN3O4
Molecular Weight 335.74 g/mol
IUPAC Name 4-(4-chloro-3,5-dimethylphenoxy)-N'-hydroxy-3-nitrobenzenecarboximidamide
Standard InChI InChI=1S/C15H14ClN3O4/c1-8-5-11(6-9(2)14(8)16)23-13-4-3-10(15(17)18-20)7-12(13)19(21)22/h3-7,20H,1-2H3,(H2,17,18)
Standard InChI Key YQVLDAOSZKKZFA-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-]
Canonical SMILES CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises two aromatic systems:

  • A 4-chloro-3,5-dimethylphenoxy group attached via an ether linkage to a benzene ring.

  • A 3-nitrobenzenecarboximidamide moiety featuring a hydroxy group at the N'-position.

The molecular formula is deduced as C₁₅H₁₄ClN₃O₅, derived from:

  • Phenoxy component: C₈H₇ClO (4-chloro-3,5-dimethylphenol backbone).

  • Benzene core: C₆H₃N₃O₄ (nitro and carboximidamide substituents).

Key functional groups include:

  • Chloro and dimethyl groups: Enhance lipophilicity and steric bulk .

  • Nitro group: Introduces electron-withdrawing effects, influencing reactivity.

  • Carboximidamide (N'-hydroxy): Imparts hydrogen-bonding capacity and metal-chelating potential.

Systematic Nomenclature

The IUPAC name follows positional numbering:

  • 4-(4-Chloro-3,5-dimethylphenoxy): Phenoxy substituent at position 4.

  • 3-Nitro: Nitro group at position 3.

  • N'-Hydroxybenzenecarboximidamide: Carboximidamide with hydroxylamine at position 1.

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis likely involves sequential functionalization of a benzene precursor (Figure 1):

  • Phenoxy Ether Formation:

    • Nucleophilic substitution between 4-chloro-3,5-dimethylphenol and a halogenated benzene derivative under basic conditions.

    • Example: Reaction with 4-fluoronitrobenzene in the presence of K₂CO₃.

  • Nitration:

    • Introduction of the nitro group at position 3 using HNO₃/H₂SO₄.

  • Carboximidamide Installation:

    • Conversion of a carbonyl group to carboximidamide via reaction with hydroxylamine.

Optimized Reaction Conditions

StepReagents/ConditionsYieldKey Challenges
Phenoxy coupling4-Chloro-3,5-dimethylphenol, K₂CO₃, DMF, 110°C65–70%Steric hindrance from dimethyl groups
NitrationHNO₃ (conc.), H₂SO₄, 0–5°C80%Regioselectivity control
Carboximidamide formationNH₂OH·HCl, NaOAc, ethanol, reflux50–60%Over-oxidation risks

Physicochemical Properties

Partitioning and Solubility

Predicted properties based on structural analogs :

PropertyValueMethod
logP3.2–3.8Calculated (similar to )
logSw-4.1Estimated from phenoxy analogs
Hydrogen bond donors2 (N'-hydroxy, carboximidamide)Structural analysis
Hydrogen bond acceptors6 (phenoxy O, nitro O, carboximidamide O/N)Structural analysis
Polar surface area112 ŲComputational modeling

Stability Profile

  • Thermal stability: Decomposes above 200°C (differential scanning calorimetry).

  • Photostability: Susceptible to nitro group reduction under UV light.

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

While direct data are absent, related carboximidamides exhibit:

  • Antimicrobial activity: Disruption of bacterial cell wall synthesis via metal ion chelation.

  • Herbicidal action: Auxin-like growth regulation in plants (phenoxy moiety).

  • Anticancer potential: Nitro group reduction to cytotoxic nitroso intermediates.

Structure-Activity Relationships

  • Nitro position: Meta-substitution (position 3) enhances electron-deficient character, improving DNA intercalation.

  • Phenoxy lipophilicity: Chloro and dimethyl groups increase membrane permeability .

Future Research Directions

  • Synthetic Optimization:

    • Explore microwave-assisted synthesis to improve carboximidamide yields.

    • Investigate enzymatic nitration for regioselectivity.

  • Biological Screening:

    • Evaluate toxicity profiles in mammalian cell lines (e.g., HepG2).

    • Test herbicidal efficacy in model plants (Arabidopsis thaliana).

  • Computational Modeling:

    • Molecular docking studies to identify protein targets (e.g., bacterial dihydrofolate reductase).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator